REACTION_SMILES
|
[B:12]([Br:13])([Br:14])[Br:15].[F:1][c:2]1[c:3]([OH:11])[c:4]([O:9][CH3:10])[c:5]([F:8])[cH:6][cH:7]1>>[F:1][c:2]1[c:3]([OH:11])[c:4]([OH:9])[c:5]([F:8])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1c(F)ccc(F)c1O
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1c(F)ccc(F)c1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |